(Hepta-1,6-dien-4-yl)phosphane
Description
(Hepta-1,6-dien-4-yl)phosphane (CAS: 676465-86-4) is an organophosphorus compound with the molecular formula C₇H₁₃P. Its structure consists of a central phosphorus atom bonded to a hepta-1,6-dien-4-yl group, which features two terminal alkene moieties (positions 1,6) and a central carbon chain (positions 2–5) . The InChI key NMEOSBNIYMXXFO-UHFFFAOYSA-N confirms its unique stereochemical configuration, with the phosphorus atom at position 4 of the seven-carbon chain. This compound’s reactivity is anticipated to stem from the electron-rich phosphorus center and the conjugated diene system, which may participate in coordination chemistry or cycloaddition reactions.
Properties
CAS No. |
676465-86-4 |
|---|---|
Molecular Formula |
C7H13P |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
hepta-1,6-dien-4-ylphosphane |
InChI |
InChI=1S/C7H13P/c1-3-5-7(8)6-4-2/h3-4,7H,1-2,5-6,8H2 |
InChI Key |
NMEOSBNIYMXXFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)P |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,6-dien-4-yl)phosphane typically involves the reaction of a suitable phosphane precursor with a hepta-1,6-diene compound under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of (Hepta-1,6-dien-4-yl)phosphane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Hepta-1,6-dien-4-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphane group to phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (Hepta-1,6-dien-4-yl)phosphane may yield phosphine oxides, while reduction may produce phosphine derivatives.
Scientific Research Applications
(Hepta-1,6-dien-4-yl)phosphane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hepta-1,6-dien-4-yl)phosphane involves its interaction with molecular targets through its phosphane group. The compound can form coordination complexes with metal ions, participate in redox reactions, and act as a nucleophile or electrophile in various chemical processes. The specific pathways and targets depend on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Key Findings:
Chain Length and Flexibility :
Compared to shorter-chain analogs like allylphosphane (C₃H₅P), (Hepta-1,6-dien-4-yl)phosphane’s extended carbon backbone provides greater conformational flexibility. This may enhance its utility in forming chelate complexes with transition metals, as the diene system can adjust to accommodate metal coordination geometries .
Electronic Effects: The conjugated dienes in (Hepta-1,6-dien-4-yl)phosphane likely delocalize electron density toward the phosphorus atom, increasing its nucleophilicity relative to non-conjugated analogs like (Pent-1,4-dien-3-yl)phosphane. This property could favor reactions with electrophilic substrates, such as alkyl halides or metal ions.
Steric Considerations : The central positioning of the phosphorus atom (at C4) reduces steric crowding compared to compounds with terminal phosphorus groups (e.g., allylphosphane). However, the diene substituents may still impose moderate steric demands, influencing regioselectivity in catalytic applications.
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